molecular formula C20H22N2O2 B1249653 (+)-Condylocarpine CAS No. 4939-81-5

(+)-Condylocarpine

Cat. No. B1249653
CAS RN: 4939-81-5
M. Wt: 322.4 g/mol
InChI Key: BJAFGFIFFFKGKA-VHYXBIGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Condylocarpine is a natural product found in Tabernaemontana cymosa, Rhazya stricta, and other organisms with data available.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Martin, Nakamura, Otte, and Overman (2011) reported the first enantioselective total syntheses of (+)-condylocarpine, highlighting its chemical synthesis process and potential for pharmaceutical applications (Martin et al., 2011).
  • Pharmacological Applications :

    • Pilocarpine, a muscarinic receptor agonist related to condylocarpine, has been widely used to study various pharmacological effects and mechanisms. For example, Tsai, Chang, and Chang (2010) explored the effects of pilocarpine-induced status epilepticus on oxidative stress in developing animals, providing insights into seizure-induced brain injury and related neuropathophysiological mechanisms (Tsai et al., 2010).
  • Biological Studies and Mechanisms :

    • El-Sayed, Choi, Frédérich, Roytrakul, and Verpoorte (2004) investigated the accumulation of alkaloids, including condylocarpine, in Catharanthus roseus cell suspension cultures. Their findings supported the hypothesis that stemmadenine is an intermediate in the pathway to catharanthine and tabersonine (El-Sayed et al., 2004).
  • Other Relevant Studies :

    • Pronin, Wang, and Slepak (2017) examined the interaction of pilocarpine with muscarinic M3 receptor, revealing unexpected results that could contribute to understanding the pharmacology of condylocarpine-related compounds (Pronin et al., 2017).

properties

CAS RN

4939-81-5

Product Name

(+)-Condylocarpine

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (1S,11S,17R,18Z)-18-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h3-7,13,18,21H,8-11H2,1-2H3/b12-3-/t13-,18+,20+/m0/s1

InChI Key

BJAFGFIFFFKGKA-VHYXBIGDSA-N

Isomeric SMILES

C/C=C\1/[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC

SMILES

CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC

Canonical SMILES

CC=C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC

synonyms

isocondylocarpine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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